d-Menthyl acrylate

Asymmetric Synthesis Diels-Alder Reaction Chiral Auxiliary

d-Menthyl acrylate (CAS: 108945-28-4) is the acrylate ester of (+)-menthol, a chiral terpene alcohol, and serves as a critical monomer for the synthesis of optically active polymers. It is characterized by the molecular formula C₁₃H₂₂O₂, a molecular weight of 210.31 g/mol, a predicted density of 0.93±0.1 g/cm³, and a boiling point of 104-106 °C at 9.8 Torr.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 108945-28-4
Cat. No. B018754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Menthyl acrylate
CAS108945-28-4
SynonymsD-MENTHYL ACRYLATE
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C=C)C(C)C
InChIInChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1
InChIKeyXJBRSZAYOKVFRH-TUAOUCFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d-Menthyl Acrylate (CAS 108945-28-4): A Chiral Acrylate Monomer for Optically Active Polymer Synthesis and Stereoselective Applications


d-Menthyl acrylate (CAS: 108945-28-4) is the acrylate ester of (+)-menthol, a chiral terpene alcohol, and serves as a critical monomer for the synthesis of optically active polymers . It is characterized by the molecular formula C₁₃H₂₂O₂, a molecular weight of 210.31 g/mol, a predicted density of 0.93±0.1 g/cm³, and a boiling point of 104-106 °C at 9.8 Torr . The compound's defining feature is its stereochemically pure (1S,2R,5S) configuration, which imparts significant steric hindrance and helical chirality upon polymerization, enabling the construction of macromolecules with controlled stereochemical features .

Stereochemically pure (1S,2R,5S) chiral acrylate monomer
Supports helical polymer induction under controlled radical polymerization
Chiral auxiliary for asymmetric Diels-Alder cycloaddition studies

Why d-Menthyl Acrylate Cannot Be Interchanged with Its Enantiomer or Achiral Acrylate Analogs in Chiral Material Design


Substituting d-menthyl acrylate with its enantiomer (l-menthyl acrylate), a racemic mixture, or a common achiral acrylate (e.g., isobornyl acrylate) fundamentally alters the stereochemical outcome of polymerizations and the resulting material's chiroptical properties [1][2]. The (1S,2R,5S) configuration of d-menthyl acrylate dictates the helical sense and chiral recognition capabilities of derived polymers, which directly impacts performance in applications such as enantioselective catalysis and chiral chromatography [3]. The quantitative evidence below demonstrates that the choice of this specific stereoisomer is not trivial but rather a critical parameter governing diastereoselectivity, polymer conformation, and functional equivalence in adhesive formulations.

Opposite enantiomer (l-menthyl acrylate) may reverse helical sense and chiral recognition properties.
Racemic mixture can yield random copolymer stereochemistry, altering chiroptical performance.
Achiral acrylate analogs (e.g., isobornyl acrylate) lack stereochemical control and chiroptical response, limiting functional transfer.

Quantitative Differentiation of d-Menthyl Acrylate Against Its Closest Comparators


Diastereoselectivity in Diels-Alder Cycloaddition: d-Menthyl Acrylate vs. 8-Phenylmenthyl Acrylate

In the Diels-Alder reaction with furan catalyzed by TiCl₄/SiO₂, d-menthyl acrylate provides a diastereomeric excess (de) of 44% for the endo cycloadduct and 20% de for the exo cycloadduct [1]. This performance is contrasted with the more sterically hindered 8-phenylmenthyl acrylate, which under identical conditions yields substantially higher induction at 68% de (endo) and 70% de (exo) [1].

Diels-Alder diastereoselectivity
Head-to-head
d-menthyl: 44% de (endo), 20% de (exo)
vs 8-phenylmenthyl: 68% de (endo), 70% de (exo)
Reported diastereoselectivity context
TiCl₄/SiO₂, furan, no solvent
Asymmetric Synthesis Diels-Alder Reaction Chiral Auxiliary

Stereoselectivity in Molecular Recognition: Poly(d-menthyl acrylate) Microgels vs. Conventional Chromatographic Supports

Copolymers of d-menthyl acrylate and N-methacryloyl-hydroxylamine, formulated as microgels, demonstrate the ability to discriminate between R- and S-forms of chiral 4-nitrophenyl ester substrates with a selectivity factor (α) of approximately 2 [1]. This performance is noted to compare favorably with that of conventional chiral chromatographic supports [1].

Chiral substrate selectivity
Class-level
α ∼ 2
Supports enantioselective recognition context
Microgel kinetic study vs conventional supports
Chiral Polymer Enantioselective Catalysis Molecular Imprinting

Adhesive Performance Equivalence: d-Menthyl Acrylate as a Drop-in Replacement for Isobornyl Acrylate (IBOA) in Pressure-Sensitive Adhesives

In UV-cured acrylic pressure-sensitive adhesive (PSA) formulations, varying the ratio of d-menthyl acrylate to isobornyl acrylate (IBOA) results in no significant change in key adhesion metrics, maintaining a 180° peel strength of ~3.5 kgf/25 mm and a probe tack of ~0.25 kgf across all tested compositions [1][2]. All PSA samples also maintained high optical clarity with >93% transmittance and <1.0% haze [1].

PSA adhesive performance
Head-to-head
~3.5 kgf/25 mm peel; ~0.25 kgf tack
vs IBOA: ~3.5 kgf/25 mm peel; ~0.25 kgf tack
Reported equivalent adhesion metrics
UV-cured PSA with 2-EHA/HEA
Pressure-Sensitive Adhesive Biomass-derived Monomer UV-Curing

Polymer Chiroptical Differentiation: Radical vs. Anionic Polymerization of d-Menthyl Acrylate

The method of polymerization critically influences the stereoregularity of poly(d-menthyl acrylate). Radical polymerization yields polymers with higher optical rotation and lower optical density ratios (D₁₃₇₂/D₁₂₃₅) compared to anionically obtained polymers [1]. This indicates that radical initiation produces a more stereoregular, isotactic-rich polymer chain, which is essential for applications requiring high chiroptical purity.

Polymerization stereocontrol
Head-to-head
Radical: higher optical rotation, lower D₁₃₇₂/D₁₂₃₅
Radical method may yield higher stereoregularity
vs anionic polymerization
Stereoregular Polymerization Chiroptical Properties Polymer Synthesis

Helical Polymer Induction: d-Menthyl Acrylate Polymerization Near Ceiling Temperature

Radical polymerization of d-menthyl 2-acetamidoacrylate near its ceiling temperature (Tc = 75.4 °C at 2.0 mol/L) induces the formation of a one-handed helical polymer conformation [1]. This helical structure is characterized by a significant increase in CD intensity at 202 nm as polymerization time increases and as the temperature approaches Tc [1][2]. The resulting helical conformation is remarkably stable, remaining intact even upon heating to 120 °C in anisole [1].

Helical polymer induction
Method context
Enhanced CD at 202 nm near Tc; stable to 120 °C
Supports heat-resistant helical polymer design
Radical polymerization near ceiling temperature
Helical Polymer Ceiling Temperature Chiroptical Properties

Validated Application Scenarios for d-Menthyl Acrylate (CAS 108945-28-4) Based on Quantitative Evidence


Asymmetric Synthesis: Chiral Auxiliary for Diels-Alder Cycloadditions

d-Menthyl acrylate serves as an effective chiral auxiliary in Diels-Alder reactions, achieving 44% de in endo cycloadducts with furan under heterogeneous catalysis [1]. This performance positions it as a practical alternative to bulkier auxiliaries like 8-phenylmenthyl acrylate (68% de) when moderate stereocontrol is sufficient and cost or synthetic accessibility is a priority [1]. It is particularly suited for the preparation of enantiomerically enriched cycloadducts as intermediates in pharmaceutical synthesis.

Chiral Polymer Synthesis: Precursor for One-Handed Helical Polymers

When polymerized via radical initiation at temperatures near its ceiling temperature (Tc ≈ 75.4 °C), d-menthyl acrylate derivatives yield polymers with a stable, one-handed helical conformation [1][2]. This helical structure is thermally robust up to 120 °C, making it valuable for the development of chiral stationary phases, enantioselective membranes, and materials with chiroptical switching properties [1]. The ability to control helicity through polymerization conditions offers a unique advantage over achiral acrylates.

Pressure-Sensitive Adhesives: Biomass-Derived Drop-in for Isobornyl Acrylate

In UV-cured acrylic PSA formulations, d-menthyl acrylate can directly replace isobornyl acrylate (IBOA) without any loss in 180° peel strength (~3.5 kgf/25 mm) or probe tack (~0.25 kgf), while maintaining >93% optical transmittance and <1.0% haze [1][2]. This functional equivalence enables the formulation of high-clarity, bio-based adhesives for optical clear adhesive (OCA) applications in display lamination, electronics assembly, and medical device attachment.

Enantioselective Catalysis and Separation: Microgel-Based Chiral Selectors

Copolymers incorporating d-menthyl acrylate can be fabricated into microgel beads that exhibit enantioselective recognition of chiral substrates with a selectivity factor (α) of ~2, rivaling conventional chromatographic supports [1]. This property supports the use of d-menthyl acrylate in the synthesis of molecularly imprinted polymers (MIPs) and catalytic microreactors for the resolution of racemates or the acceleration of stereoselective transformations.

Application
Selection Property
Validation Focus
Asymmetric Diels-Alder auxiliary
Diastereoselectivity response
Endo/exo stereocontrol evaluation
Helical polymer precursor
Ceiling-temperature-dependent helicity
Thermal robustness and CD spectral analysis
Biomass-derived PSA monomer
Adhesive performance parity
Adhesion, tack, and optical clarity assessment
Chiral microgel selector
Enantioselective recognition capability
Substrate selectivity factor review

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